3-Ethynyl-2,4-difluoroaniline
Overview
Description
3-Ethynyl-2,4-difluoroaniline is an organic compound with the molecular formula C8H5F2N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with ethynyl and difluoro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-2,4-difluoroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow processes to enhance efficiency and safety. Continuous-flow diazotization and subsequent reactions can be employed to achieve higher yields and better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-2,4-difluoroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts and copper co-catalysts in the presence of bases like triethylamine.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
3-Ethynyl-2,4-difluoroaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Ethynyl-2,4-difluoroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The ethynyl and difluoro groups can enhance the compound’s binding affinity and specificity for its targets, thereby modulating its activity .
Comparison with Similar Compounds
Similar Compounds
3-Ethynyl-2,4-difluorobenzene: Lacks the amino group, making it less reactive in certain types of chemical reactions.
2,4-Difluoroaniline: Lacks the ethynyl group, resulting in different reactivity and applications.
3-Ethynylaniline:
Uniqueness
3-Ethynyl-2,4-difluoroaniline is unique due to the presence of both ethynyl and difluoro groups, which confer distinct chemical properties. These groups enhance its reactivity and make it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
3-ethynyl-2,4-difluoroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c1-2-5-6(9)3-4-7(11)8(5)10/h1,3-4H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCGEUXXCJVBLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1F)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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